Octahydrofuro[3,2-c]pyridine

Physicochemical profiling pKa Protonation state

Octahydrofuro[3,2-c]pyridine (CAS 1214875-47-4) is a bicyclic heterocyclic building block composed of a fully saturated furan ring fused to a piperidine ring at the [3,2-c] position. With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol, this scaffold belongs to the broader furo[3,2-c]pyridine family, whose aromatic parent (CAS 271-92-1) has been extensively explored in kinase inhibitors, kappa-opioid receptor agonists, and BET inhibitors.

Molecular Formula C7H13NO
Molecular Weight 127.18
CAS No. 1214875-47-4
Cat. No. B3046246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrofuro[3,2-c]pyridine
CAS1214875-47-4
Molecular FormulaC7H13NO
Molecular Weight127.18
Structural Identifiers
SMILESC1CNCC2C1OCC2
InChIInChI=1S/C7H13NO/c1-3-8-5-6-2-4-9-7(1)6/h6-8H,1-5H2
InChIKeyTXUAGBMPDJZPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydrofuro[3,2-c]pyridine (CAS 1214875-47-4): A Fully Saturated Furopyridine Scaffold for Medicinal Chemistry and Chemical Biology


Octahydrofuro[3,2-c]pyridine (CAS 1214875-47-4) is a bicyclic heterocyclic building block composed of a fully saturated furan ring fused to a piperidine ring at the [3,2-c] position . With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol, this scaffold belongs to the broader furo[3,2-c]pyridine family, whose aromatic parent (CAS 271-92-1) has been extensively explored in kinase inhibitors, kappa-opioid receptor agonists, and BET inhibitors [1][2]. The fully saturated octahydro variant introduces stereochemical complexity (two chiral centers at positions 3a and 7a) and a secondary amine, fundamentally altering its physicochemical profile relative to aromatic analogs .

Why Octahydrofuro[3,2-c]pyridine Cannot Be Simply Replaced by Furo[3,2-b]pyridine, Thieno[3,2-c]pyridine, or Other In-Class Scaffolds


Substituting octahydrofuro[3,2-c]pyridine with its closest analogs—aromatic furo[3,2-c]pyridine, regioisomeric octahydrofuro[3,2-b]pyridine, or the thieno[3,2-c]pyridine sulfur isostere—introduces quantifiable shifts in basicity, lipophilicity, hydrogen-bonding capacity, and stereochemical complexity that propagate into downstream biological and physicochemical performance . The saturated [3,2-c] scaffold bears a secondary amine with a predicted pKa of approximately 9.5 (conjugate acid), in contrast to the weakly basic pyridine nitrogen (pKa ~4.4) of the aromatic parent, a ~5 log unit differential that dictates protonation state at physiological pH and influences solubility, permeability, and target engagement . Regioisomeric variation ([3,2-c] vs. [3,2-b] vs. [3,4-c]) reorients the oxygen atom relative to the nitrogen, altering dipole moment and molecular recognition, while the thieno replacement increases lipophilicity and removes the hydrogen-bond acceptor character of the furan oxygen [1]. These non-interchangeable properties are detailed quantitatively in Section 3.

Quantitative Differentiation Evidence: Octahydrofuro[3,2-c]pyridine vs. Closest Analogs and Alternatives


Basicity Shift: pKa of Saturated Amine vs. Aromatic Pyridine Nitrogen

The fully saturated octahydrofuro[3,2-c]pyridine scaffold contains a secondary amine (piperidine-type) with a predicted pKa of ~9.5 (conjugate acid), whereas the aromatic furo[3,2-c]pyridine (CAS 271-92-1) exhibits a predicted pyridine pKa of 4.40 . This approximately 5.1 log unit differential in basicity means the octahydro scaffold is >99% protonated at physiological pH (7.4), while the aromatic analog remains largely neutral. The thieno[3,2-c]pyridine comparator (CAS 272-14-0) has a predicted pKa of 4.83, closer to the aromatic furo analog .

Physicochemical profiling pKa Protonation state Salt formation

Lipophilicity and Hydrogen-Bonding Capacity: Octahydro vs. Aromatic vs. Thieno Scaffolds

Octahydrofuro[3,2-c]pyridine has a predicted logP of approximately 2.2, compared to ACD/LogP of 1.18 for aromatic furo[3,2-c]pyridine and approximately 2.0–2.5 for thieno[3,2-c]pyridine . More critically, the octahydro scaffold possesses one hydrogen bond donor (NH), whereas the aromatic furo and thieno analogs have zero H-bond donors . This combination of increased lipophilicity and a donor-capable NH group creates a distinct physicochemical signature relevant for blood-brain barrier penetration and target hydrogen-bonding interactions.

Lipophilicity logP Hydrogen bond donor Drug-likeness

Stereochemical Complexity: Four Stereoisomers Provide Conformational Diversity Absent in Planar Aromatic Scaffolds

The fully saturated octahydrofuro[3,2-c]pyridine scaffold contains two chiral centers at the ring junction positions 3a and 7a, yielding four possible stereoisomers: (3aR,7aR), (3aS,7aS), (3aR,7aS), and (3aS,7aR) . In contrast, aromatic furo[3,2-c]pyridine is planar and achiral (zero chiral centers), while octahydrofuro[3,2-b]pyridine also has two centers but with different spatial orientation of the oxygen . Individual stereoisomers of the [3,2-c] scaffold are commercially available: (3aR,7aS)-octahydrofuro[3,2-c]pyridine (CAS 1909293-83-9) and (3aS,7aR)-octahydrofuro[3,2-c]pyridine (CAS 1808829-26-6) are supplied by multiple vendors at ≥95% purity .

Stereochemistry Chiral centers 3D complexity Drug discovery

Regioisomeric Differentiation: [3,2-c] vs. [3,2-b] vs. [3,4-c] Fusion Patterns Enable Distinct Biological Target Profiles

The [3,2-c] regioisomeric scaffold has demonstrated activity in two mechanistically distinct target classes: (i) kappa-opioid receptor agonism—compound 26 (a 4-[(alkylamino)methyl]furo[3,2-c]pyridine) achieved an IC₅₀ of 1.1 nM in the rabbit vas deferens assay with an in vivo antinociceptive ED₅₀ of 0.001 mg/kg sc [1]; (ii) kinase inhibition—compound 34 (furo[3,2-c]pyridine-based MNK1/2 inhibitor) showed IC₅₀ values of 1.2 nM (MNK1) and 1.3 nM (MNK2) with oral efficacy in a CT26 mouse model [2]. In contrast, the octahydrofuro[3,2-b]pyridine scaffold has been primarily explored for glycosidase inhibition as bicyclic iminosugar C-glycosides [3], while octahydrofuro[3,4-c]pyridine derivatives have shown antifungal activity (IC₅₀ = 3.31 μg/mL against Fusarium graminearum, comparable to cycloheximide at 3.3 μg/mL) [4]. This divergent biological annotation across regioisomers underscores that the fusion pattern—not merely the atom composition—dictates target engagement.

Regioisomerism Kappa opioid receptor Kinase inhibition Glycosidase inhibition

Commercial Purity and Salt Form Availability: Free Base vs. Hydrochloride Across Multiple Qualified Suppliers

Octahydrofuro[3,2-c]pyridine free base (CAS 1214875-47-4) is commercially available at purities ranging from 95% to 98% from multiple suppliers, with the hydrochloride salt (CAS 1360363-68-3) offered at 95–97% purity . By comparison, octahydrofuro[3,2-b]pyridine (CAS 1214875-19-0) is available at NLT 98% from select vendors, while octahydrofuro[3,4-c]pyridine (CAS 933688-11-0) has limited availability and has been listed as discontinued by at least one major supplier . The [3,2-c] regioisomer benefits from broader supplier coverage, which mitigates single-source supply risk in discovery programs.

Purity specification Salt form Procurement Supplier comparison

Optimal Application Scenarios for Octahydrofuro[3,2-c]pyridine Based on Quantitative Differentiation Evidence


GPCR-Targeted Library Design: Kappa-Opioid Receptor Agonist Scaffold

When building a focused library for kappa-opioid receptor modulation, octahydrofuro[3,2-c]pyridine provides a validated [3,2-c] regioisomeric template that yielded lead compound 26 (IC₅₀ = 1.1 nM in rabbit vas deferens, ED₅₀ = 0.001 mg/kg sc antinociception) [1]. The saturated piperidine nitrogen (pKa ~9.5) ensures protonation at physiological pH, a critical feature for ionic interactions within the opioid binding pocket that is absent in aromatic furo[3,2-c]pyridine (pKa 4.4). Procurement of the discrete (3aR,7aS) or (3aS,7aR) stereoisomer enables stereospecific SAR exploration directly from commercial stocks .

Kinase Inhibitor Discovery: MNK1/2 and cMET/RON Programs

The furo[3,2-c]pyridine scaffold has delivered potent, orally bioavailable kinase inhibitors: compound 34 achieved MNK1/2 IC₅₀ of 1.2/1.3 nM with in vivo tumor growth inhibition upon oral dosing [2], while OSI-296 demonstrated cMET/RON inhibition with oral efficacy in tumor xenograft models [3]. The octahydro variant introduces 3D conformational complexity and a hydrogen bond donor (NH) that can be exploited for novel hinge-binding motifs or backbone interactions not accessible to planar aromatic kinase inhibitors. The [3,2-c] fusion pattern is specifically associated with kinase inhibition, whereas [3,2-b] and [3,4-c] regioisomers have not been reported in kinase programs.

Physicochemical Property-Driven Fragment Library Design

For fragment-based drug discovery (FBDD) requiring 3D-enriched, rule-of-three-compliant fragments, octahydrofuro[3,2-c]pyridine (MW 127.18, logP ~2.2, 1 HBD, 2 HBA) fits within standard fragment property guidelines while offering a saturated, chiral scaffold distinct from the planar aromatic fragments that dominate commercial libraries [1]. The ~1 log unit higher lipophilicity compared to aromatic furo[3,2-c]pyridine (ACD/LogP 1.18) may favor CNS-targeted fragment screening, while the presence of a hydrogen bond donor enables interaction patterns unavailable with the aromatic or thieno analogs .

Synthetic Intermediate for Furo[3,2-c]pyridine-Derived Pharmaceuticals

As a versatile building block, octahydrofuro[3,2-c]pyridine serves as a key intermediate for both academic medicinal chemistry and industrial process R&D. The free base (CAS 1214875-47-4) and hydrochloride salt (CAS 1360363-68-3) are supplied at 95–98% purity by multiple vendors, ensuring reliable sourcing for scale-up . The Boc-protected derivative (5-tert-butyloxycarbonyl octahydrofuro[3,2-c]pyridine-7-carboxylic acid) has been the subject of dedicated process chemistry patents, indicating industrial relevance and scalability beyond milligram-scale research [4].

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